Fmoc-Ala-OSu

Übersicht

Beschreibung

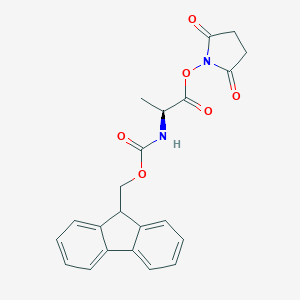

9-Fluorenylmethyloxycarbonyl-L-alanine N-hydroxysuccinimide ester: (Fmoc-Ala-OSu) is a derivative of alanine, an amino acid, and is commonly used in peptide synthesis. The compound is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group, which is used to protect the amine group of amino acids during peptide synthesis. The N-hydroxysuccinimide (OSu) ester facilitates the coupling of the Fmoc-protected amino acid to other amino acids or peptides.

Vorbereitungsmethoden

Synthetic Routes for Fmoc-Ala-OSu

TSTU-Mediated Coupling of Fmoc-Ala-OH

The most widely documented method involves activating Fmoc-Ala-OH with O-(N-succinimidyl)-1,1,3,3-tetramethyluronium tetrafluoroborate (TSTU) in the presence of N,N-diisopropylethylamine (DIEA).

Procedure :

-

Reaction Setup : Fmoc-Ala-OH (20.00 g, 64.24 mmol) is dissolved in N,N-dimethylformamide (DMF, 200 mL).

-

Reagent Addition : TSTU (25.18 g, 83.52 mmol, 1.3 equiv) and DIEA (16.60 g, 128.48 mmol, 2.0 equiv) are added sequentially at room temperature .

-

Reaction Monitoring : The mixture is stirred for 1 hour, with reaction completion confirmed by LCMS ([M+Na]⁺ = 431) .

-

Workup : The solution is diluted with water (200 mL) and extracted with ethyl acetate (3 × 100 mL). The organic layer is washed with brine, dried over Na2SO4, and concentrated .

-

Purification : Silica gel chromatography (petroleum ether:ethyl acetate = 1:2) yields this compound as a white solid (83% yield) .

Key Advantages :

-

High yield (83%) under ambient conditions.

-

Scalable to multi-gram quantities, as demonstrated in patent WO2021/198965 .

Alternative Strategies for Active Ester Formation

While TSTU is the preferred coupling agent, other methods have been explored for related Fmoc-protected active esters:

-

Fmoc-OSu Utilization : Fmoc-OSu itself has been employed to protect aminoethyl glycine derivatives, though this approach requires careful pH control and excess triethylamine (TEA) to prevent cyclization byproducts .

-

HBTA/Thionyl Chloride Activation : A patent describes the use of 1-hydroxybenzotriazole (HBTA) and thionyl chloride to generate benzotriazole-activated intermediates (e.g., Fmoc-β-Ala-Bt), though this method targets β-amino acids and necessitates recrystallization for purity .

Reaction Optimization and Critical Parameters

Solvent and Base Selection

-

Solvent : DMF is optimal for TSTU-mediated reactions due to its polarity and ability to solubilize Fmoc-protected intermediates . Alternatives like acetonitrile or tetrahydrofuran (THF) are less effective, as evidenced by reduced yields in comparative studies .

-

Base : DIEA outperforms TEA in preventing succinimide hydrolysis, as its steric hindrance minimizes unwanted side reactions .

Stoichiometry and Temperature

-

TSTU Equivalents : A 1.3:1 molar ratio of TSTU to Fmoc-Ala-OH ensures complete activation without excess reagent complicating purification .

-

Temperature : Room temperature (20–25°C) balances reaction speed and byproduct formation. Elevated temperatures accelerate degradation of the OSu group .

Purification and Characterization

Chromatographic Techniques

Silica gel chromatography remains the gold standard for isolating this compound, with petroleum ether:ethyl acetate (1:2) achieving >99% purity . Industrial-scale processes may substitute chromatography with recrystallization from dichloromethane/petroleum ether mixtures, though this risks lower yields (70–78%) .

Analytical Validation

-

LCMS : A prominent [M+Na]⁺ peak at m/z 431 confirms product identity .

-

HPLC : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) detects impurities below 0.5% .

Comparative Analysis of Synthetic Methods

*Yield reported for Fmoc-AEG-OBn synthesis, included for comparative purposes .

Industrial-Scale Production and Challenges

Scalability of TSTU-Based Synthesis

The method described in ORUM THERAPEUTICS’ patent (WO2021/198965) has been validated at the kilogram scale, with DMF volumes reduced to 10 L/kg of Fmoc-Ala-OH to minimize waste . Key challenges include:

-

Moisture Sensitivity : TSTU and this compound degrade in humid environments, necessitating anhydrous conditions.

-

Cost Efficiency : TSTU’s high cost (≈$5.00/g) drives interest in alternative coupling agents like HATU or COMU, though none yet match its efficiency .

Reproducibility Concerns

Studies note difficulties in reproducing literature methods for analogous compounds, often due to subtle variations in reagent quality or stirring efficiency . Standardized protocols with rigorous LCMS monitoring are recommended to ensure consistency.

Analyse Chemischer Reaktionen

Types of Reactions: Fmoc-Ala-OSu primarily undergoes nucleophilic substitution reactions. The ester group is highly reactive towards nucleophiles, such as amines, which leads to the formation of peptide bonds. The compound can also undergo deprotection reactions where the Fmoc group is removed under basic conditions .

Common Reagents and Conditions:

Nucleophilic Substitution: The reaction with amines is typically carried out in an organic solvent like dimethylformamide (DMF) or dichloromethane, in the presence of a base such as triethylamine.

Deprotection: The Fmoc group is removed using a solution of piperidine in DMF.

Major Products:

Peptide Bond Formation: The primary product is a peptide bond between the Fmoc-protected amino acid and another amino acid or peptide.

Deprotection: The major product is the free amine of the amino acid or peptide, along with the byproduct dibenzofulvene.

Wissenschaftliche Forschungsanwendungen

Chemistry: Fmoc-Ala-OSu is widely used in solid-phase peptide synthesis (SPPS) to protect the amine group of amino acids during the stepwise assembly of peptides. The Fmoc group is stable under acidic conditions, making it suitable for use in SPPS .

Biology and Medicine: In biological research, this compound is used to synthesize peptides that can be used as

Biologische Aktivität

Fmoc-Ala-OSu (N-(9-fluorenylmethoxycarbonyl)-L-alanine N-hydroxysuccinimide ester) is a key compound in peptide synthesis, particularly in the context of solid-phase peptide synthesis (SPPS). This article explores its biological activity, synthesis methods, and applications in research and therapeutic settings.

Synthesis of this compound

This compound is synthesized through several established methods, primarily involving the reaction of Fmoc-protected L-alanine with N-hydroxysuccinimide (NHS). The following methods have been documented:

- Method A : this compound is prepared by dissolving Fmoc-OSu in methanol and treating it with ammonia, resulting in high yields (>99%) of the desired product. The purity is confirmed via RP-HPLC analysis.

- Method B : An alternative method involves the reaction of Fmoc-OSu with H-Ala-NH2 in dioxane, which also yields a high-purity product (>98%) suitable for further applications .

Biological Activity

The biological activity of this compound is primarily linked to its role as a building block in peptide synthesis. The following key activities have been identified:

- Peptide Coupling : this compound serves as an efficient coupling agent for synthesizing peptides, facilitating the formation of peptide bonds between amino acids. This is crucial for developing bioactive peptides and proteins used in various biochemical assays and therapeutic applications .

- Cellular Interaction Studies : Research has shown that peptides synthesized using this compound exhibit significant biological activity in cellular models. For instance, peptides derived from Fmoc-Ala have been studied for their effects on cell viability and apoptosis in cancer cell lines .

- Fluorescent Labeling : In one study, Fmoc-Lys(5-Fam) was synthesized using Fmoc-OSu, demonstrating its utility in creating fluorescently labeled peptides for tracking cellular processes through fluorescence resonance energy transfer (FRET) techniques .

Case Studies

Several studies have highlighted the biological implications of peptides synthesized using this compound:

- Anticancer Activity : A study investigated the effects of peptides containing alanine residues on osteosarcoma cell lines. The results indicated that these peptides could induce apoptosis more effectively than controls, suggesting potential therapeutic applications .

- Neuropeptide Functionality : Research on neuropeptides synthesized with this compound demonstrated their role in modulating neuronal signaling pathways, which are critical for understanding neurobiology and developing neurotherapeutics .

- Affinity Chromatography Applications : The integration of hydrophilic spacers like those derived from Fmoc-Ala into affinity chromatography matrices has shown to reduce nonspecific binding, enhancing the specificity and yield of target protein isolation .

Data Tables

The following table summarizes some key findings related to the biological activity of peptides synthesized with this compound:

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing Fmoc-Ala-OSu in solid-phase peptide synthesis (SPPS)?

this compound is synthesized via carbodiimide-mediated activation. A typical protocol involves dissolving Fmoc-Ala-OH (0.1 mol) and HOSu (0.12 mol) in THF under ice-cooling, followed by dropwise addition of DCC (0.12 mol) in THF. The reaction is stirred at 25°C for 3 hours, filtered to remove dicyclohexylurea (DCU), and purified via recrystallization in ethyl acetate . Key steps include rigorous exclusion of moisture and monitoring by TLC (Rf ~0.5 in 1:1 hexane/ethyl acetate).

Q. How should this compound be stored to maintain stability during peptide synthesis experiments?

Store this compound at -20°C in a desiccator under argon to prevent hydrolysis. Pre-weigh aliquots in amber vials to avoid repeated freeze-thaw cycles. Stability tests show <5% decomposition over 6 months when stored properly .

Q. What analytical techniques are recommended for verifying the purity of this compound before use?

Use HPLC (C18 column, 0.1% TFA in acetonitrile/water gradient) to assess purity (>98% required for SPPS). Confirm identity via ¹H NMR (δ 7.3–7.8 ppm for Fmoc aromatic protons) and FT-IR (C=O stretch at 1740–1780 cm⁻¹). Mass spectrometry (ESI-MS) should confirm [M+H]⁺ at m/z 409.4 .

Advanced Research Questions

Q. How can researchers mitigate the formation of β-alanine impurities when using this compound in peptide coupling reactions?

β-alanine impurities arise from Lossen-type rearrangement during Fmoc-OSu activation. To minimize this:

- Use freshly distilled THF to reduce residual amines.

- Limit reaction time to ≤3 hours at 25°C.

- Purify via silica gel chromatography (eluent: 30% ethyl acetate/hexane) to separate this compound (Rf 0.4) from Fmoc-β-Ala-OH (Rf 0.2) .

Q. What mechanistic insights explain unintended side reactions during this compound-mediated amino acid activation?

Side reactions involve deprotonation of the α-carbon, leading to β-elimination and rearrangement. The Lossen mechanism proceeds via a six-membered transition state, forming Fmoc-β-Ala-OH. Computational studies (DFT) show this pathway has a ΔG‡ of ~25 kcal/mol, making it kinetically accessible under standard conditions .

Q. How does the choice of coupling agents influence the efficiency of this compound in peptide chain elongation?

this compound exhibits higher coupling efficiency with HATU/DIEPA compared to DIC/HOBt, reducing racemization. For example, coupling this compound to Val-OH achieves >95% yield in 1 hour with HATU/DIEPA vs. 80% with DIC/HOBt. Optimize solvent polarity (e.g., DMF for polar residues) to enhance reactivity .

Q. What quality control measures are critical for this compound in regulated peptide drug development?

Follow ICH Q6B guidelines:

- Test for β-alanine impurities (HPLC limit: ≤0.5%).

- Monitor residual solvents (THF ≤720 ppm via GC).

- Validate chiral purity (HPLC with chiral columns, e.g., Chirobiotic T) to ensure <0.1% D-Ala contamination .

Q. How can researchers ensure reproducibility in this compound synthesis across laboratories?

Standardize protocols using controlled reagents (e.g., DCC with ≤0.5% DCU content) and calibrated equipment. Document reaction parameters (e.g., stirring rate, temperature gradients). Interlab studies show ±2% yield variation when adhering to these practices .

Eigenschaften

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H20N2O6/c1-13(21(27)30-24-19(25)10-11-20(24)26)23-22(28)29-12-18-16-8-4-2-6-14(16)15-7-3-5-9-17(15)18/h2-9,13,18H,10-12H2,1H3,(H,23,28)/t13-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZBMNXOJLBTQHV-ZDUSSCGKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)ON1C(=O)CCC1=O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)ON1C(=O)CCC1=O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H20N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30546325 | |

| Record name | 2,5-Dioxopyrrolidin-1-yl N-{[(9H-fluoren-9-yl)methoxy]carbonyl}-L-alaninate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30546325 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

408.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

73724-40-0 | |

| Record name | 2,5-Dioxopyrrolidin-1-yl N-{[(9H-fluoren-9-yl)methoxy]carbonyl}-L-alaninate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30546325 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.